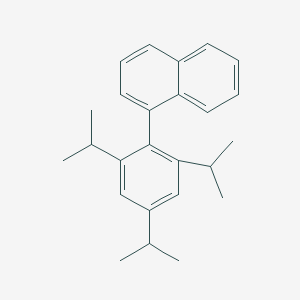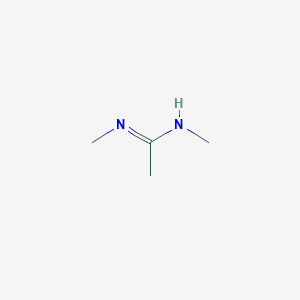
N,N'-dimethylethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-dimethylethanimidamide, also known as N,N-dimethylacetamidine, is an organic compound with the molecular formula C₄H₁₀N₂. It is a derivative of ethanimidamide where both nitrogen atoms are substituted with methyl groups. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-dimethylethanimidamide can be synthesized through several methods. One common method involves the reaction of dimethylamine with acetonitrile in the presence of a strong base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In industrial settings, N,N’-dimethylethanimidamide is produced using a continuous flow process. This method involves the reaction of dimethylamine with acetonitrile in a high-pressure reactor. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
N,N’-dimethylethanimidamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-dimethylacetamide.
Reduction: It can be reduced to form N,N-dimethylethylamine.
Substitution: It can undergo nucleophilic substitution reactions with halides to form substituted amidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halides like methyl iodide are used in substitution reactions.
Major Products Formed
Oxidation: N,N-dimethylacetamide
Reduction: N,N-dimethylethylamine
Substitution: Substituted amidines
Scientific Research Applications
N,N’-dimethylethanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is a precursor in the synthesis of certain drugs and therapeutic agents.
Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of N,N’-dimethylethanimidamide involves its ability to act as a nucleophile in various chemical reactions. The compound can donate its lone pair of electrons on the nitrogen atoms to form bonds with electrophiles. This property makes it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylacetamide: Similar in structure but with an additional carbonyl group.
N,N-dimethylethylamine: Similar but lacks the amidine functional group.
N,N-dimethylformamide: Similar but with a formyl group instead of an ethanimidamide group.
Uniqueness
N,N’-dimethylethanimidamide is unique due to its dual methyl-substituted nitrogen atoms, which provide distinct reactivity compared to other similar compounds. This makes it particularly useful in specific synthetic applications where other compounds may not be as effective.
Properties
CAS No. |
4238-37-3 |
|---|---|
Molecular Formula |
C4H10N2 |
Molecular Weight |
86.14 g/mol |
IUPAC Name |
N,N'-dimethylethanimidamide |
InChI |
InChI=1S/C4H10N2/c1-4(5-2)6-3/h1-3H3,(H,5,6) |
InChI Key |
JMHYNOCZNRXMLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{5-[(Diformylamino)methyl]-1-Benzothien-2-Yl}boronic Acid](/img/structure/B14140334.png)
![5-(4-Fluorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-acetic acid](/img/structure/B14140335.png)
![2-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]benzoic acid](/img/structure/B14140340.png)
![7-(2-methoxyethyl)-5,6-dimethyl-N-(2-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14140345.png)

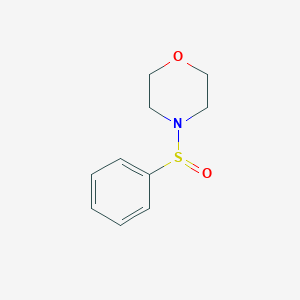
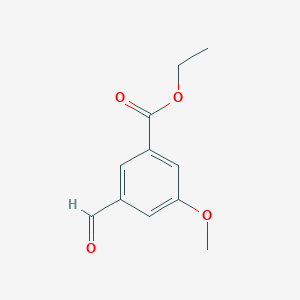
![2-[(4-amino-5-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B14140360.png)
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methoxyphenyl)propanamide](/img/structure/B14140362.png)
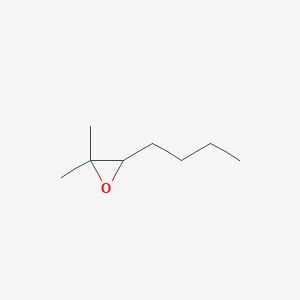
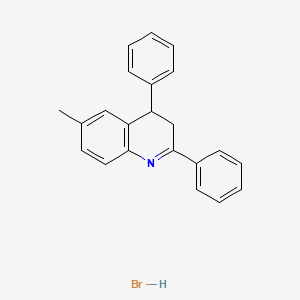
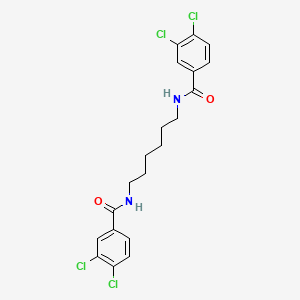
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B14140399.png)
